molecular formula C11H7NO4 B3383928 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid CAS No. 51066-70-7

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Cat. No. B3383928
Key on ui cas rn: 51066-70-7
M. Wt: 217.18 g/mol
InChI Key: LJKHUTHWDPAAIA-UHFFFAOYSA-N
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Patent
US05196147

Procedure details

To an aqueous solution containing 14.20 g of sodium hydroxide and 33.75 g of methyl cyanoacetate, 30.32 g of 3,4-(methylenedioxy)benzaldehyde was added, followed by stirring at 95° C. for 16 hours. After completion of the reaction, an aqueous diluted hydrochloric acid solution was added to obtain a pale yellow solid. The resultant solid was recrystallized from ethanol to obtain a crystal having a melting point of 233° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
33.75 g
Type
reactant
Reaction Step One
Quantity
30.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:5][C:6]([O:8]C)=[O:7])#[N:4].[CH2:10]1[O:20][C:19]2[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][C:12]=2[O:11]1.Cl>>[C:3]([C:5](=[CH:15][C:14]1[CH:17]=[CH:18][C:19]2[O:20][CH2:10][O:11][C:12]=2[CH:13]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
33.75 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
30.32 g
Type
reactant
Smiles
C1OC=2C=C(C=O)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
by stirring at 95° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to obtain a crystal

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(#N)C(C(=O)O)=CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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